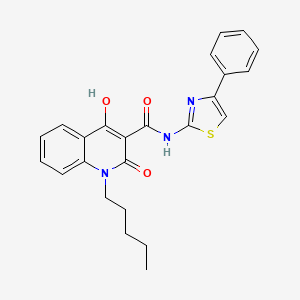
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a thiazole ring, and a phenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the thiazole ring, and the attachment of the phenyl group. Common synthetic routes may include:
Formation of the Quinoline Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a haloketone.
Attachment of the Phenyl Group: The phenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide: shares structural similarities with other quinoline and thiazole derivatives, such as:
Uniqueness
The uniqueness of 4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide lies in its combination of structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H23N3O3S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23N3O3S/c1-2-3-9-14-27-19-13-8-7-12-17(19)21(28)20(23(27)30)22(29)26-24-25-18(15-31-24)16-10-5-4-6-11-16/h4-8,10-13,15,28H,2-3,9,14H2,1H3,(H,25,26,29) |
Clé InChI |
KDOWGUKATPYYLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















